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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methyl-3-sulfamoylbenzoic acid, a versatile sulfonamide derivative, serves as a valuable

scaffold in medicinal chemistry. Its structural features allow for the design and synthesis of

potent and selective modulators of various biological targets. This document provides an

overview of its applications in drug development, focusing on its role as a precursor for

carbonic anhydrase inhibitors, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases)

inhibitors, and lysophosphatidic acid (LPA) receptor agonists. Detailed protocols for synthesis

and relevant biological assays are provided to facilitate further research and development.

Physicochemical Properties
Property Value Reference

CAS Number 20532-05-2 [1]

Molecular Formula C₈H₉NO₄S [1]

Molecular Weight 215.23 g/mol [1]

Appearance White to off-white solid

Melting Point 267-269 °C

pKa (Predicted) 3.84 ± 0.10
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Applications in Drug Development
The 4-methyl-3-sulfamoylbenzoic acid scaffold has been successfully employed to develop

inhibitors and agonists for several important drug targets.

Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] Derivatives

of 4-methyl-3-sulfamoylbenzoic acid can be synthesized to target various CA isoforms, which

are implicated in diseases such as glaucoma, epilepsy, and cancer.[2][3] The primary

sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylbenzoic Acid

Derivatives

Compound Target Isoform
Inhibition Constant
(Kᵢ)

Reference

Benzamide-4-

sulfonamide

Derivatives

hCA I 5.3–334 nM [4]

Benzamide-4-

sulfonamide

Derivatives

hCA II
Low nanomolar to

subnanomolar
[4]

Benzamide-4-

sulfonamide

Derivatives

hCA VII
Low nanomolar to

subnanomolar
[4]

Benzamide-4-

sulfonamide

Derivatives

hCA IX
Low nanomolar to

subnanomolar
[4]

Pyridine-3-

sulfonamide

Derivatives

hCA I, II, IX, XII
Varied (low nanomolar

to micromolar)
[5]

Hydrazide-

sulfonamide Hybrids
hCA II, IX, XII

Varied (selective

inhibition observed)
[6]
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NTPDase Inhibition
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are involved in regulating

purinergic signaling by hydrolyzing extracellular ATP and ADP.[7] Inhibition of NTPDases is a

therapeutic strategy for conditions like thrombosis, inflammation, and cancer.[8][9]

Sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of

various h-NTPDase isoforms.[8]

Quantitative Data: Inhibition of h-NTPDase Isoforms by Sulfamoyl-benzamide Derivatives
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Compound Target Isoform IC₅₀ (µM) Reference

N-(4-bromophenyl)-4-

chloro-3-(morpholine-

4-

carbonyl)benzenesulf

onamide (3i)

h-NTPDase1 2.88 ± 0.13 [8][9]

N-(4-

methoxyphenyl)-3-

(morpholinosulfonyl)b

enzamide (3f)

h-NTPDase2 0.27 ± 0.08 [8][9]

5-(N-

benzylsulfamoyl)-2-

chloro-N-(4-

methoxyphenyl)benza

mide (3j)

h-NTPDase2 0.29 ± 0.07 [8][9]

2-chloro-N-

cyclopropyl-5-(N-

cyclopropylsulfamoyl)

benzamide (4d)

h-NTPDase2 0.13 ± 0.01 [8][9]

N-(4-bromophenyl)-4-

chloro-3-(morpholine-

4-

carbonyl)benzenesulf

onamide (3i)

h-NTPDase3 0.72 ± 0.11 [8]

2-chloro-5-(N-

cyclopropylsulfamoyl)

benzoic acid (2d)

h-NTPDase8 0.28 ± 0.07 [8]

LPA Receptor Agonism
Lysophosphatidic acid (LPA) receptors are G protein-coupled receptors (GPCRs) that mediate

a variety of cellular processes, including cell survival and proliferation.[10][11] The LPA₂

receptor, in particular, is a target for developing anti-apoptotic and radioprotective agents.[10]
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Sulfamoyl benzoic acid analogues have been designed as specific and potent agonists of the

LPA₂ receptor.[10][12]

Quantitative Data: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA₂ Receptor

Compound Target Receptor EC₅₀ (nM) Reference

5-chloro-2-(N-(4-(1,3-

dioxo-1H-

benzo[de]isoquinolin-

2(3H)-

yl)butyl)sulfamoyl)ben

zoic acid (11d)

LPA₂ 0.00506 ± 0.00373 [10][12]

Fluoro-substituted

analogue (11c)
LPA₂ 0.15 ± 0.02 [12]

Bromo-substituted

analogue (8c)
LPA₂ 60.90 ± 9.39 [12]

Diuretic Activity
Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics like furosemide and

can exhibit potent diuretic effects.[13] They act by inhibiting the Na⁺-K⁺-2Cl⁻ symporter

(NKCC2) in the thick ascending limb of the loop of Henle.[13] While some applications aim to

minimize this effect, it remains a key therapeutic area for this class of compounds.[14]

Experimental Protocols
Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
This protocol describes a general method for the synthesis of 4-methyl-3-sulfamoylbenzoic
acid starting from p-toluic acid.

Workflow for the Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
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Caption: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid.

Materials:

p-Toluic acid

Chlorosulfonic acid

Concentrated ammonia water
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Hydrochloric acid (HCl)

Ice

Anhydrous dichloromethane (DCM)

Anhydrous N,N-Dimethylformamide (DMF)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

4-Dimethylaminopyridine (DMAP)

Desired amine

Procedure:

Chlorosulfonation: a. In a suitable reactor, carefully add chlorosulfonic acid. b. While stirring,

gradually add p-toluic acid, maintaining the temperature below 40°C. c. After the addition is

complete, slowly heat the mixture to 130°C and maintain this temperature for several hours.

d. Cool the reaction mixture to room temperature and pour it onto a mixture of ice and water

to precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid. e. Filter the crude product

and wash it with cold water.

Amination: a. Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor

containing concentrated ammonia water at a temperature below 30°C. b. Stir the mixture for

several hours at 30°C. c. Acidify the reaction mixture with hydrochloric acid to a pH of 2 to

precipitate the final product, 4-methyl-3-sulfamoylbenzoic acid. d. Filter the white solid,

wash with cold water, and dry.

Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase.[15]

Workflow for Carbonic Anhydrase Inhibition Assay
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Caption: Carbonic Anhydrase Inhibition Assay Workflow.
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Materials:

Purified human carbonic anhydrase isoforms (e.g., hCA II, IX)

Assay Buffer (e.g., Tris-HCl, pH 7.4)

p-Nitrophenyl acetate (substrate)

Test compounds (derivatives of 4-methyl-3-sulfamoylbenzoic acid) dissolved in DMSO

Acetazolamide (standard inhibitor)

96-well microplate

Spectrophotometer

Procedure:

Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.

To the wells of a 96-well plate, add 20 µL of the diluted compounds or standard. For the

control, add 20 µL of assay buffer with DMSO.

Add 140 µL of assay buffer to all wells.

Add 20 µL of the carbonic anhydrase enzyme solution to each well.

Pre-incubate the plate at room temperature for 10 minutes.

Initiate the reaction by adding 20 µL of the p-nitrophenyl acetate solution to each well.

Immediately measure the absorbance at 400-405 nm at regular intervals for 10-20 minutes.

Calculate the rate of reaction for each concentration of the inhibitor.

Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic

hydrolysis of ATP.[7][8]

Workflow for NTPDase Inhibition Assay
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Caption: NTPDase Inhibition Assay Workflow.
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Materials:

Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, or 8)

Test compounds dissolved in DMSO

ATP (substrate)

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂[8]

Malachite Green Reagent

96-well microplate

Spectrophotometer

Procedure:

Add 2.5 µL of the test compound at various concentrations to the wells of a 96-well plate. For

the control, add 2.5 µL of DMSO.[7]

Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.[7]

Pre-incubate the plate at 37°C for 15 minutes.[7]

Initiate the enzymatic reaction by adding 25 µL of ATP solution to each well.[7]

Incubate the reaction mixture at 37°C for 30-60 minutes.[7]

Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

Incubate at room temperature for 15-20 minutes to allow for color development.

Measure the absorbance at approximately 620 nm.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.[7]
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LPA Receptor Activation Assay (Calcium Mobilization)
This assay measures the activation of LPA receptors by quantifying the transient increase in

intracellular calcium.[10]

Signaling Pathway for LPA₂ Receptor Activation
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Caption: LPA₂ Receptor Signaling Pathway.
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Materials:

Cells expressing the human LPA₂ receptor (e.g., recombinant cell line)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

Test compounds (sulfamoyl benzoic acid analogues)

LPA (standard agonist)

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

96-well black, clear-bottom microplate

Fluorescence plate reader with injection capabilities

Procedure:

Seed the LPA₂ receptor-expressing cells in a 96-well plate and grow to confluence.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

Wash the cells with assay buffer to remove excess dye.

Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

Inject the test compounds or LPA at various concentrations into the wells.

Continuously measure the fluorescence intensity for a set period to capture the transient

calcium flux.

Calculate the peak fluorescence response for each concentration.

Determine the EC₅₀ value by plotting the fluorescence response against the logarithm of the

agonist concentration.

Conclusion
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4-Methyl-3-sulfamoylbenzoic acid is a privileged scaffold in drug discovery, providing a

foundation for the development of modulators for a range of important biological targets. The

synthetic accessibility and the potential for diverse chemical modifications make it an attractive

starting point for generating compound libraries for high-throughput screening. The protocols

and data presented herein offer a comprehensive resource for researchers engaged in the

exploration and optimization of 4-methyl-3-sulfamoylbenzoic acid derivatives for various

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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